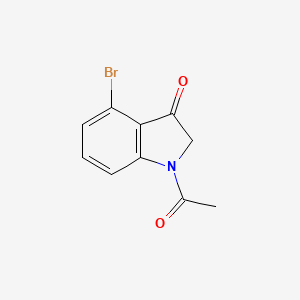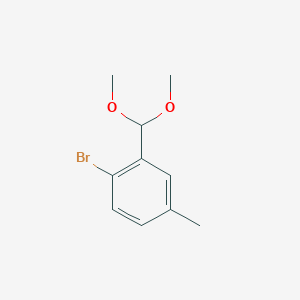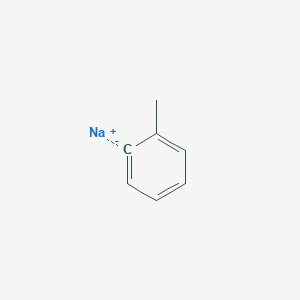
sodium;methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: sodium;methylbenzene can be synthesized through several methods. One common approach involves the reaction of toluene with sodium metal in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically proceeds under an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:
C6H5CH3+2Na→C6H4CH3Na+H2
Industrial Production Methods: Industrial production of sodium 2-methylbenzen-1-ide often involves large-scale reactions using sodium dispersion in mineral oil to enhance the reaction rate and yield. The process is carried out in specialized reactors designed to handle reactive sodium metal safely.
化学反応の分析
Types of Reactions: sodium;methylbenzene undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding alcohols or ketones.
Reduction: Can be reduced to form hydrocarbons.
Substitution: Participates in nucleophilic substitution reactions, where the sodium atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Hydrogen gas (H_2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Halogenated compounds like alkyl halides (R-X) are typical reagents.
Major Products Formed:
Oxidation: Formation of benzyl alcohol or benzaldehyde.
Reduction: Formation of toluene.
Substitution: Formation of alkylated benzene derivatives.
科学的研究の応用
sodium;methylbenzene has diverse applications in scientific research:
Chemistry: Used as a strong nucleophile in organic synthesis, facilitating the formation of carbon-carbon bonds.
Biology: Investigated for its potential role in biochemical pathways involving aromatic compounds.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of sodium 2-methylbenzen-1-ide involves its ability to act as a nucleophile, attacking electrophilic centers in various substrates. This reactivity is primarily due to the presence of the sodium atom, which enhances the electron density on the benzene ring, making it more reactive towards electrophiles. The molecular targets and pathways involved include:
Electrophilic Aromatic Substitution (EAS): The compound readily participates in EAS reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Redox Reactions: Acts as a reducing agent in redox reactions, transferring electrons to oxidizing agents.
類似化合物との比較
sodium;methylbenzene can be compared with other similar compounds such as:
Sodium benzoate: Unlike sodium 2-methylbenzen-1-ide, sodium benzoate is primarily used as a preservative in the food industry.
Sodium phenoxide: Both compounds are nucleophilic, but sodium phenoxide is more commonly used in the synthesis of phenolic compounds.
Sodium toluate: Similar in structure but differs in the position of the sodium atom on the benzene ring, affecting its reactivity and applications.
特性
CAS番号 |
63846-51-5 |
|---|---|
分子式 |
C7H7Na |
分子量 |
114.12 g/mol |
IUPAC名 |
sodium;methylbenzene |
InChI |
InChI=1S/C7H7.Na/c1-7-5-3-2-4-6-7;/h2-5H,1H3;/q-1;+1 |
InChIキー |
BQJGBCJGVCFQIN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=[C-]1.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


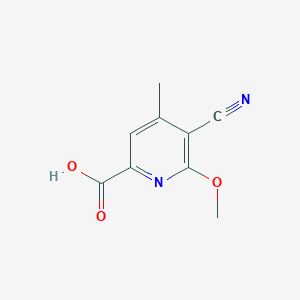
![2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-4-yl)ethanol](/img/structure/B8455158.png)
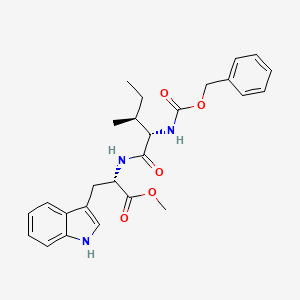
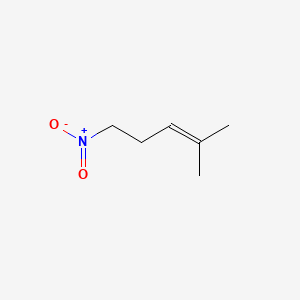
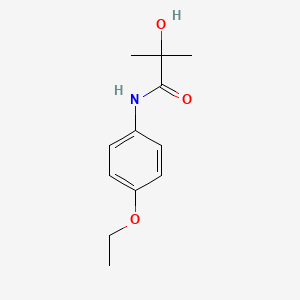
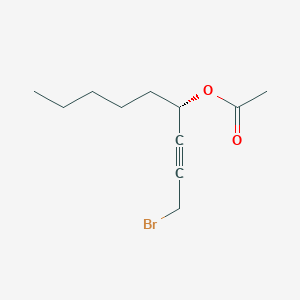
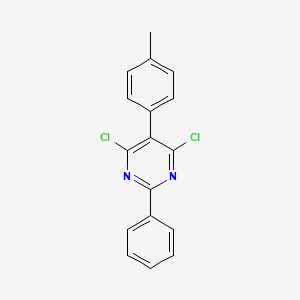

![tert-Butyl 3-methyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B8455223.png)
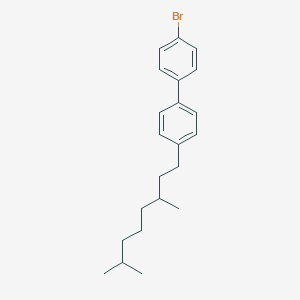
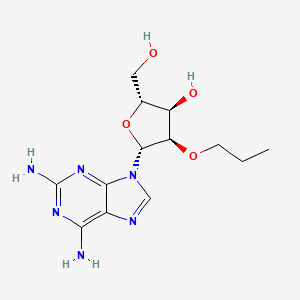
![8-(4-Nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B8455256.png)
